1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic compound characterized by a propan-2-ol backbone substituted with a 2,6-dimethylmorpholin-4-yl group and a 3-methoxyphenoxy moiety. Its hydrochloride salt has a molecular formula of C₁₆H₂₆ClNO₄ and a molar mass of 331.84 g/mol .
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO4/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3/h4-7,12-14,18H,8-11H2,1-3H3 |
InChI Key |
NTXXWKAREKTDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O |
Origin of Product |
United States |
Biological Activity
1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol, often referred to as a morpholine derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.
- Molecular Formula : C16H26ClNO4
- Molecular Weight : 331.83 g/mol
- CAS Number : [2432225]
The compound is characterized by the presence of a morpholine ring, which is known for its ability to interact with biological systems, potentially influencing various physiological pathways.
The biological activity of this compound can be primarily attributed to its interaction with specific receptors and enzymes. Morpholine derivatives are often studied for their role in modulating neurotransmitter systems and influencing metabolic pathways.
Key Mechanisms :
- Receptor Modulation : The morpholine structure allows for interaction with neurotransmitter receptors, potentially affecting synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, which can lead to altered biochemical pathways.
Biological Activity
Research indicates that 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol exhibits several biological activities:
- Antioxidant Properties : Studies suggest that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Enzyme inhibition | Affects metabolic enzyme activity |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound or similar morpholine derivatives:
-
Study on Antioxidant Activity :
- A study demonstrated that morpholine derivatives exhibit significant antioxidant activity through the inhibition of lipid peroxidation. The results indicated a strong correlation between structure and activity, suggesting that modifications to the morpholine ring could enhance efficacy.
-
Research on Anti-inflammatory Effects :
- Another investigation focused on the anti-inflammatory properties of related compounds. Results showed that these derivatives effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases.
-
Pharmacokinetic Studies :
- Pharmacokinetic profiles have been evaluated, showing favorable absorption and distribution characteristics for morpholine derivatives. These studies are crucial for understanding the bioavailability and therapeutic window of 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The compound’s structural analogs differ primarily in substituents on the propan-2-ol backbone or nitrogen-containing rings. Key examples include:
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol (hydrochloride) | C₁₆H₂₆ClNO₄ | 331.84 | 2,6-Dimethylmorpholine; 3-methoxyphenoxy |
| 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | C₁₇H₂₅ClNO₃ | 338.84 | 4-Chloro-3-methylphenoxy; 2,6-dimethylmorpholine |
| (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | C₂₄H₃₁N₃O₆ | 457.53 | Indole core; dual methoxyphenoxy groups; ethylamino linker |
| 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3-methoxyphenoxy)propan-2-ol | C₂₄H₂₅N₃O₃ | 403.48 | Benzimidazole ring; imino group; 3-methoxyphenoxy |
Key Observations :
Key Observations :
- Indole derivatives demonstrate dual activity (antiarrhythmic and receptor binding), likely due to their flexible ethylamino linker and methoxy substituents .
- The target compound’s morpholine ring may confer metabolic stability compared to imidazole or indole cores, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
